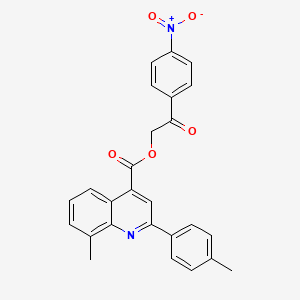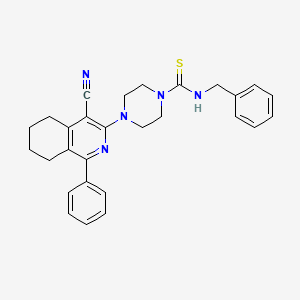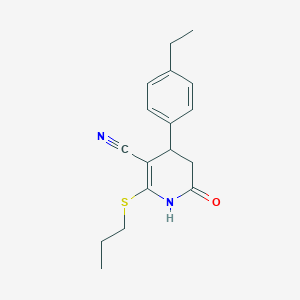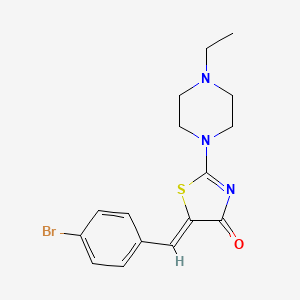
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a quinoline ring, and a carboxylate ester, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl and Methylphenyl Groups: These groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts like aluminum chloride.
Formation of the Carboxylate Ester: The carboxylate ester can be formed by reacting the quinoline derivative with 4-nitrophenyl acetic acid under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
化学反应分析
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like hydroxide ions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
科学研究应用
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the quinoline ring can intercalate with DNA, potentially disrupting cellular processes. The carboxylate ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets.
相似化合物的比较
Compared to other similar compounds, 2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate stands out due to its unique combination of functional groups. Similar compounds include:
2-(4-Nitrophenyl)-2-oxoethyl 8-methylquinoline-4-carboxylate: Lacks the methylphenyl group, resulting in different chemical properties.
2-(4-Nitrophenyl)-2-oxoethyl 2-(4-methylphenyl)quinoline-4-carboxylate: Lacks the methyl group, affecting its reactivity and applications.
2-(4-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate: Lacks the methyl group on the phenyl ring, leading to variations in its chemical behavior.
属性
分子式 |
C26H20N2O5 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC 名称 |
[2-(4-nitrophenyl)-2-oxoethyl] 8-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H20N2O5/c1-16-6-8-18(9-7-16)23-14-22(21-5-3-4-17(2)25(21)27-23)26(30)33-15-24(29)19-10-12-20(13-11-19)28(31)32/h3-14H,15H2,1-2H3 |
InChI 键 |
CTEJCAKJSCKTAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11623323.png)
![4-methoxy-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]benzamide](/img/structure/B11623327.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11623332.png)
![Diethyl 4-[3-(4-bromophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11623335.png)
![Ethyl 2-tert-butyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B11623339.png)



![3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11623381.png)
![9-methyl-2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623382.png)
![4-[(4-bromophenyl)carbonyl]-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11623393.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(phenoxyacetyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11623401.png)
![3-[(2-Chloro-benzoyl)-hydrazono]-N-(4-dimethylamino-phenyl)-butyramide](/img/structure/B11623407.png)
![(2Z)-2-(1,3-benzodioxol-5-ylimino)-3-ethyl-N-[4-(hexyloxy)phenyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11623416.png)
